1-(2-Chloro-5-fluoropyridin-3-yl)ethanone 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1203499-12-0
VCID: VC0176983
InChI: InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3
SMILES: CC(=O)C1=C(N=CC(=C1)F)Cl
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.571

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

CAS No.: 1203499-12-0

Cat. No.: VC0176983

Molecular Formula: C7H5ClFNO

Molecular Weight: 173.571

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone - 1203499-12-0

Specification

CAS No. 1203499-12-0
Molecular Formula C7H5ClFNO
Molecular Weight 173.571
IUPAC Name 1-(2-chloro-5-fluoropyridin-3-yl)ethanone
Standard InChI InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3
Standard InChI Key AQQNBZAKKNJYLI-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=CC(=C1)F)Cl

Introduction

Physical and Chemical Properties

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone possesses distinctive physical and chemical properties that make it valuable for various applications. This section details the compound's fundamental characteristics that determine its behavior in chemical reactions and biological systems.

Structural Characteristics

The molecular structure of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone consists of a pyridine ring with chlorine substitution at the 2-position, fluorine at the 5-position, and an acetyl (ethanone) group at the 3-position. This specific arrangement of functional groups contributes to the compound's unique reactivity profile and applications in organic synthesis.

The compound's canonical SMILES representation is CC(=O)C1=C(N=CC(=C1)F)Cl, which encodes its structural information in a linear format that can be used for computational chemistry and database searches. The InChI representation, InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3, provides a standardized method for representing the chemical structure in a way that allows for easy comparison with other compounds.

Electronic Properties

The presence of electronegative halogen atoms (chlorine and fluorine) on the pyridine ring creates an uneven distribution of electron density throughout the molecule. This electronic arrangement influences the compound's reactivity, particularly at the sites adjacent to these substituents. The acetyl group at the 3-position further contributes to the electronic characteristics of the molecule, providing a carbonyl functionality that can participate in various chemical transformations.

Synthesis and Preparation Methods

The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone can be accomplished through several methodologies, ranging from laboratory-scale procedures to industrial production techniques. Understanding these synthetic routes is crucial for researchers and manufacturers working with this compound.

Laboratory Synthesis

In laboratory settings, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is commonly synthesized through the reaction of 2-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine. This approach represents a direct acylation of the pyridine ring at the 3-position. The reaction typically proceeds under controlled conditions to ensure regioselectivity and optimize yield.

Chemical Reactivity

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone exhibits diverse chemical reactivity owing to its functional groups and substitution pattern. This reactivity profile makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Substitution Reactions

The chlorine and fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions. These substitutions typically occur more readily at the chlorine position due to its greater leaving group ability compared to fluorine. Common nucleophiles employed in such transformations include alkoxides, amines, and thiolates.

Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are frequently used to effect these substitutions. The reactions often require elevated temperatures to overcome the activation energy barrier associated with nucleophilic attack on the aromatic ring.

Carbonyl Reactions

The ethanone (acetyl) group at the 3-position participates in typical carbonyl reactions, including:

  • Condensation reactions with nucleophiles such as hydrazines, hydroxylamines, and amines to form hydrazones, oximes, and imines, respectively.

  • Aldol and Claisen condensations with other carbonyl compounds in the presence of appropriate bases.

  • Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Oxidation to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Metalation Reactions

The pyridine ring may undergo directed metalation reactions, particularly at positions adjacent to the directing groups. These metalated intermediates can be quenched with various electrophiles to introduce additional functionality, further expanding the synthetic utility of the compound.

Major Products and Transformations

The reactivity of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone leads to various valuable products depending on the reaction conditions and reagents employed:

  • Substitution reactions result in derivatives with different functional groups replacing the halogen atoms.

  • Oxidation of the ethanone group produces 1-(2-Chloro-5-fluoropyridin-3-yl)acetic acid.

  • Reduction of the ethanone group yields 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol.

These transformations provide access to a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Biological Activity and Mechanisms

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone exhibits biological activity that makes it valuable in pharmaceutical research and development. Its molecular structure, particularly the halogen substituents, contributes significantly to its interactions with biological systems.

Pharmacokinetic Properties

The lipophilicity conferred by the fluorine substituent enhances the compound's membrane penetration capabilities and potential bioavailability in biological systems. This characteristic is crucial for pharmaceutical applications, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of both chlorine and fluorine atoms also affects the compound's metabolic stability, potentially protecting certain positions of the molecule from rapid metabolic degradation. This can lead to extended half-life and duration of action when incorporated into drug molecules.

Mechanism of Action

Research indicates that 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction. The molecular targets and pathways involved vary based on the specific enzyme or biological system under study.

The compound's ability to interact with enzymes is largely attributable to its structural features, including:

  • The pyridine nitrogen, which can participate in hydrogen bonding interactions with amino acid residues in enzyme active sites.

  • The carbonyl group, which can serve as a hydrogen bond acceptor and participate in dipole-dipole interactions.

  • The halogen substituents, which can engage in halogen bonding and hydrophobic interactions with appropriately positioned residues in target proteins.

Applications

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone finds applications across multiple sectors, primarily due to its versatile structure and reactivity. This section explores its diverse applications in pharmaceutical development, agricultural chemistry, and research contexts.

Pharmaceutical Applications

In the pharmaceutical industry, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties . Its unique substitution pattern and functional groups allow for selective modifications to create compounds with specific biological activities.

The compound's utility in pharmaceutical synthesis is enhanced by the presence of the reactive acetyl group and the halogen substituents, which provide multiple handles for structural elaboration. These features enable medicinal chemists to incorporate this scaffold into potential drug candidates targeting various disease states.

Research in enzyme inhibition suggests that derivatives of this compound may have applications in developing targeted therapies for specific metabolic or signaling pathways. The fluoropyridine motif is found in several marketed pharmaceuticals, indicating the relevance of this structural element in drug discovery and development.

Agricultural Applications

In agricultural chemistry, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is utilized in the development of herbicides and insecticides . The compound serves as a key intermediate in the production of agrochemicals with potential biological activity against pests and weeds.

Its structure makes it suitable for constructing complex molecules that target specific enzymes or receptors in pests or weeds . This selectivity is crucial for developing agrochemicals that effectively control target organisms while minimizing impact on beneficial species and the environment.

The compound's reactivity allows for the creation of diverse structural analogs with varying biological profiles, facilitating the optimization of activity, selectivity, and environmental fate in agricultural product development.

Research Applications

In scientific research, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is employed in various fields:

  • As a building block for the synthesis of complex heterocyclic compounds with potential applications in materials science and catalysis.

  • In biology, for studying enzyme interactions and as a potential inhibitor in biochemical assays.

  • In organic chemistry research, as a model substrate for developing and understanding new synthetic methodologies and reaction mechanisms.

  • For the preparation of heterocyclic compounds, which are often explored for their medicinal properties .

The compound's well-defined structure and reactivity make it valuable for method development and understanding structure-activity relationships in various chemical and biological systems.

Current Research and Future Directions

Research on 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone continues to evolve, with focus areas spanning synthetic methodology, applications in drug discovery, and exploration of novel properties and reactions.

Advances in Synthetic Methodology

Current research efforts aim to develop more efficient and sustainable methods for synthesizing 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone and its derivatives. These approaches include:

  • Exploration of catalytic methods that enable more selective functionalization of the pyridine scaffold.

  • Development of flow chemistry protocols that improve reaction efficiency and scalability.

  • Investigation of greener synthetic routes that reduce waste generation and reliance on hazardous reagents.

These methodological advances are crucial for enhancing the accessibility and utility of the compound in various applications, particularly as demand for such building blocks increases in pharmaceutical and agrochemical research.

Medicinal Chemistry Applications

In the field of medicinal chemistry, ongoing research explores the incorporation of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone into molecules with potential therapeutic properties. This work includes:

  • Design and synthesis of enzyme inhibitors targeting specific biochemical pathways relevant to disease states.

  • Structure-activity relationship studies to understand how structural modifications affect biological activity and selectivity.

  • Investigation of the compound's potential as a component in molecules targeting emerging biological targets.

The unique structural features of the compound, particularly its halogenated pyridine core, make it an attractive scaffold for developing compounds with specific molecular recognition properties and pharmacokinetic profiles.

Agricultural Chemistry Research

Research in agricultural chemistry continues to explore applications of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone in the development of crop protection agents . This includes:

  • Design of novel herbicides and insecticides that target specific enzymes or receptors in pest organisms.

  • Development of compounds with improved environmental profiles and reduced impact on non-target species.

  • Investigation of structure-activity relationships to optimize efficacy and selectivity.

These research efforts contribute to the ongoing development of more effective and sustainable agricultural solutions to address challenges in crop protection and food security.

Future Research Directions

Potential future directions for research involving 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone include:

  • Exploration of its utility in developing materials with specific properties, such as photosensitive or electroactive compounds.

  • Investigation of its potential in catalysis, either as a component of catalyst systems or as a substrate for methodological studies.

  • Further elucidation of its interactions with biological systems to inform its application in drug discovery and development.

As analytical and synthetic capabilities continue to advance, deeper understanding of the compound's properties and reactivity will likely emerge, opening new avenues for its application across multiple disciplines.

Comparison with Similar Compounds

Understanding how 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone compares to structurally related compounds provides valuable insights into structure-activity relationships and guides the selection of appropriate building blocks for specific applications.

Structural Analogs

Several compounds share structural similarities with 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, including:

  • 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: A positional isomer with the fluorine at the 4-position instead of the 5-position.

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine: A reduced form of the target compound where the carbonyl group has been converted to an amine.

  • 2-Fluoropyridin-3-amine: A simpler pyridine derivative lacking the chlorine and acetyl substituents.

  • 2-Chloro-5-(trifluoromethyl)pyridine: A related compound with a trifluoromethyl group replacing the acetyl group.

These structural variations lead to differences in physical properties, reactivity patterns, and biological activities.

Biological Activity Comparison

The biological activity of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone and its structural analogs varies based on the specific substitution pattern and functional groups present:

  • 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone has shown antimicrobial activity against S. aureus (15-25 μg/mL) and cytotoxicity against HeLa cells with an IC50 of 25 μM.

  • The position and nature of halogen substituents significantly influence membrane permeability and binding to biological targets.

  • The acetyl group provides a handle for potential hydrogen bonding interactions with protein targets, affecting binding affinity and selectivity.

These structure-activity relationships provide valuable guidance for the design of compounds with specific biological profiles, informing the selection of appropriate building blocks for medicinal chemistry and agricultural chemistry applications.

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